molecular formula C14H17NO3 B12077542 2-(4-Nitrophenyl)cyclooctan-1-one

2-(4-Nitrophenyl)cyclooctan-1-one

Cat. No.: B12077542
M. Wt: 247.29 g/mol
InChI Key: WEGWGUHUQAPRJN-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)cyclooctan-1-one is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to a cyclooctanone ring, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 2-(4-Nitrophenyl)cyclooctan-1-one typically involves the nitration of cyclooctanone derivatives. One common method includes the reaction of cyclooctanone with nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained .

Chemical Reactions Analysis

2-(4-Nitrophenyl)cyclooctan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Nitrophenyl)cyclooctan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)cyclooctan-1-one involves its interaction with specific molecular targets. The nitro group is known to participate in electron transfer reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

2-(4-Nitrophenyl)cyclooctan-1-one can be compared with other nitrophenyl derivatives, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-(4-nitrophenyl)cyclooctan-1-one

InChI

InChI=1S/C14H17NO3/c16-14-6-4-2-1-3-5-13(14)11-7-9-12(10-8-11)15(17)18/h7-10,13H,1-6H2

InChI Key

WEGWGUHUQAPRJN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)C(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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